molecular formula C24H22BNO2 B13146930 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole

Cat. No.: B13146930
M. Wt: 367.2 g/mol
InChI Key: ARDAOPBRXDNRCA-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole is a complex organic compound that features a boron-containing dioxaborolane group attached to an indolo[3,2,1-jk]carbazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites, making it useful in various chemical transformations. The indolo[3,2,1-jk]carbazole core can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole is unique due to its combination of the indolo[3,2,1-jk]carbazole core and the dioxaborolane group. This unique structure imparts specific electronic and steric properties, making it valuable in various applications.

Properties

Molecular Formula

C24H22BNO2

Molecular Weight

367.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene

InChI

InChI=1S/C24H22BNO2/c1-23(2)24(3,4)28-25(27-23)15-12-13-21-19(14-15)18-10-7-9-17-16-8-5-6-11-20(16)26(21)22(17)18/h5-14H,1-4H3

InChI Key

ARDAOPBRXDNRCA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C5=CC=CC=C5C6=C4C3=CC=C6

Origin of Product

United States

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